molecular formula C18H14N2O4 B5030066 N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide

N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide

Cat. No. B5030066
M. Wt: 322.3 g/mol
InChI Key: SDSHBEGQFSNUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide, also known as DAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DAA is a yellow crystalline powder that is soluble in a variety of organic solvents. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide is not fully understood. However, it has been suggested that N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide exerts its effects by scavenging free radicals and inhibiting the production of inflammatory cytokines. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes and decrease the levels of oxidative stress markers in various tissues. N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide has also been shown to decrease the production of inflammatory cytokines and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide has several advantages and limitations for lab experiments. Its potent antioxidant and anti-inflammatory properties make it an ideal candidate for studying the effects of oxidative stress and inflammation in various disease models. However, N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide's low solubility in water and limited stability under certain conditions can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide. One area of interest is the development of novel synthesis methods that can increase the yield and purity of N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide and its potential applications in various disease models. Finally, the development of novel formulations of N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide that can improve its solubility and stability may also be an area of future research.

Synthesis Methods

The synthesis of N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide involves the reaction of 9,10-anthraquinone with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques. Several modifications have been made to this method to increase the yield and purity of N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide.

Scientific Research Applications

N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent antioxidant and anti-inflammatory agent. N,N'-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)diacetamide has also been shown to have potential anticancer properties and has been studied for its ability to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(6-acetamido-9,10-dioxoanthracen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-9(21)19-11-3-5-13-15(7-11)17(23)14-6-4-12(20-10(2)22)8-16(14)18(13)24/h3-8H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSHBEGQFSNUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.